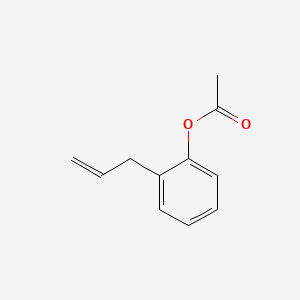

2-Allylphenyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-prop-2-enylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-3-6-10-7-4-5-8-11(10)13-9(2)12/h3-5,7-8H,1,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUIUFBTAZTATM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284481 | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4125-54-6 | |

| Record name | Phenol, acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Allylphenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-Allylphenyl acetate from allyl alcohol and phenylacetic acid

An In-depth Technical Guide to the Synthesis of 2-Allylphenyl Acetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-allylphenyl acetate, a valuable compound in the fields of fragrance, flavor, and specialty chemicals. While the direct esterification of allyl alcohol and phenylacetic acid yields allyl phenylacetate, this document elucidates a scientifically robust and validated pathway for the targeted synthesis of the ortho-substituted isomer, 2-allylphenyl acetate. The synthesis commences with the acetylation of 2-allylphenol, a common industrial feedstock. This guide is intended for researchers, chemists, and professionals in drug development and materials science, offering detailed protocols, mechanistic insights, and practical considerations for reaction optimization, purification, and characterization.

Introduction and Strategic Rationale

The synthesis of specific isomers of aromatic esters is a frequent challenge in organic chemistry, demanding precise control over reaction conditions and a strategic selection of starting materials. The target molecule, 2-allylphenyl acetate, possesses a unique chemical structure with an allyl group at the ortho position to the acetate functionality. This arrangement imparts distinct properties relevant to its application as a fragrance component, a building block in polymer chemistry, and a precursor for more complex molecular architectures.

A common misconception is that 2-allylphenyl acetate can be synthesized directly from the Fischer esterification of allyl alcohol and phenylacetic acid. Such a reaction would, in fact, yield the isomeric product, allyl phenylacetate. To achieve the desired ortho-allyl substitution, a more strategic approach is necessary. The most direct and efficient pathway involves the acetylation of commercially available 2-allylphenol. This method ensures the precise placement of the allyl group and offers high yields with straightforward purification.

This guide provides a detailed protocol for the acetylation of 2-allylphenol using acetic anhydride with a catalytic amount of acid. We will explore the underlying reaction mechanism, provide a step-by-step experimental procedure, discuss methods for purification and characterization, and present the data in a clear and accessible format.

Reaction Mechanism and Theoretical Considerations

The synthesis of 2-allylphenyl acetate from 2-allylphenol is a classic example of O-acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the 2-allylphenol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride.

The key steps of the mechanism are as follows:

-

Protonation of Acetic Anhydride: In the presence of an acid catalyst (e.g., sulfuric acid), one of the carbonyl oxygens of the acetic anhydride is protonated. This protonation increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group of 2-allylphenol attacks the activated carbonyl carbon of the protonated acetic anhydride. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the positively charged hydroxyl group to the acetate leaving group. The tetrahedral intermediate then collapses, eliminating a molecule of acetic acid and forming the protonated ester.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or another molecule of the alcohol) to yield the final product, 2-allylphenyl acetate, and regenerate the acid catalyst.

The use of an acid catalyst is crucial for this reaction as it activates the acetic anhydride, thereby increasing the reaction rate. While the reaction can proceed without a catalyst, it is significantly slower.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of 2-allylphenyl acetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Allylphenol | 98% | Sigma-Aldrich | --- |

| Acetic Anhydride | Reagent Grade | Fisher Scientific | --- |

| Sulfuric Acid | Concentrated (98%) | J.T. Baker | Use with extreme caution |

| Diethyl Ether | Anhydrous | --- | For extraction |

| Saturated Sodium Bicarbonate Solution | --- | --- | For neutralization |

| Anhydrous Magnesium Sulfate | --- | --- | For drying |

| Celite | --- | --- | For filtration |

Reaction Setup and Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of 2-allylphenyl acetate.

Caption: Experimental workflow for the synthesis of 2-allylphenyl acetate.

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-allylphenol (13.4 g, 0.1 mol).

-

Reagent Addition: To the stirred solution, slowly add acetic anhydride (12.2 g, 0.12 mol).

-

Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the mixture to 50-60°C using a water bath and continue stirring for 2-3 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system. The disappearance of the 2-allylphenol spot indicates the completion of the reaction.

-

Work-up: Once the reaction is complete, cool the flask to room temperature and slowly pour the contents into a beaker containing 100 mL of ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a final wash with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter through a pad of Celite, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure 2-allylphenyl acetate.

Characterization and Data

The successful synthesis of 2-allylphenyl acetate can be confirmed through various spectroscopic techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approx. 235-237 °C at 760 mmHg |

| Density | Approx. 1.05 g/cm³ |

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 7.20-7.00 (m, 4H, Ar-H)

-

δ 5.95 (m, 1H, -CH=CH₂)

-

δ 5.10 (m, 2H, -CH=CH₂)

-

δ 3.40 (d, 2H, Ar-CH₂-)

-

δ 2.30 (s, 3H, -COCH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 169.5 (C=O)

-

δ 148.0 (Ar-C-O)

-

δ 136.0 (-CH=CH₂)

-

δ 130.5, 127.0, 126.5, 122.0 (Ar-C)

-

δ 116.0 (-CH=CH₂)

-

δ 34.5 (Ar-CH₂)

-

δ 21.0 (-CH₃)

-

-

IR (neat, cm⁻¹):

-

3070 (C-H, sp²)

-

2980 (C-H, sp³)

-

1765 (C=O, ester)

-

1640 (C=C)

-

1200 (C-O, ester)

-

Safety and Handling

-

2-Allylphenol: Corrosive and toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

-

Sulfuric Acid: Extremely corrosive. Causes severe burns. Always add acid to other reagents slowly and with cooling.

-

Diethyl Ether: Highly flammable. Work away from open flames and sources of ignition.

Conclusion

The synthesis of 2-allylphenyl acetate is efficiently achieved through the acid-catalyzed acetylation of 2-allylphenol. This method provides a reliable and high-yielding route to the desired ortho-substituted product, which is not accessible through the direct esterification of allyl alcohol and phenylacetic acid. The detailed protocol and characterization data provided in this guide serve as a valuable resource for chemists in academic and industrial settings, enabling the consistent and safe production of this important chemical intermediate.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15721, 2-Allylphenyl acetate. Retrieved from [Link]

2-Allylphenyl acetate chemical properties and structure

An In-depth Technical Guide to the Synthesis, Structure, and Chemical Properties of 2-Allylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylphenyl acetate is a significant organic molecule that serves as a valuable intermediate in synthetic chemistry. Its structure, featuring an ortho-allyl group on an acetylated phenol, presents a unique platform for investigating aromatic rearrangements and developing complex molecular architectures. This guide provides a comprehensive overview of 2-allylphenyl acetate, focusing on its structural characteristics, physicochemical properties, detailed synthetic protocols, and key chemical reactivity. Emphasis is placed on the foundational Claisen rearrangement required for the synthesis of its precursor, 2-allylphenol, providing field-proven insights and experimental causality for drug development and research professionals.

Molecular Structure and Physicochemical Properties

2-Allylphenyl acetate, with the molecular formula C₁₁H₁₂O₂, is the ester formed from 2-allylphenol and acetic acid. The core structure consists of a benzene ring substituted with an acetate group (-OCOCH₃) and an allyl group (-CH₂CH=CH₂) at the C1 and C2 positions, respectively. This ortho-positioning is critical to its synthetic utility and is typically achieved via a-sigmatropic rearrangement.

While specific experimental data for 2-allylphenyl acetate is not extensively documented in readily available literature, its properties can be reliably inferred from its precursor, 2-allylphenol, and the principles of esterification. The acetylation of the phenolic hydroxyl group is expected to decrease the boiling point slightly compared to 2-allylphenol and significantly reduce its polarity.

Table 1: Physicochemical Properties of 2-Allylphenyl Acetate and its Precursor

| Property | 2-Allylphenyl Acetate (Predicted/Inferred) | 2-Allylphenol (Experimental) |

| CAS Number | Not widely reported | 1745-81-9[1] |

| Molecular Formula | C₁₁H₁₂O₂ | C₉H₁₀O[1] |

| Molecular Weight | 176.21 g/mol | 134.18 g/mol [1] |

| Appearance | Colorless to pale yellow liquid | Oil, solidifying to crystals at low temp. |

| Boiling Point | ~230-240 °C (estimated) | 109-110 °C @ 22 mmHg |

| Density | ~1.04 g/mL (estimated) | Not reported |

| Solubility | Insoluble in water; soluble in organic solvents | Sparingly soluble in water; soluble in ether |

Spectroscopic Characterization

Definitive spectroscopic data for 2-allylphenyl acetate requires experimental verification. However, the expected spectral characteristics can be accurately predicted based on the known spectra of its precursor, 2-allylphenol, and the addition of the acetyl group.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the allyl group: a doublet for the two protons adjacent to the aromatic ring (~3.4 ppm), a multiplet for the vinyl proton (~5.9-6.1 ppm), and two distinct multiplets for the terminal vinyl protons (~5.0-5.2 ppm). The aromatic region will display a complex multiplet for the four protons on the benzene ring. A sharp singlet corresponding to the three protons of the acetyl methyl group will be prominent in the upfield region (~2.3 ppm).

-

¹³C NMR: The carbon NMR will feature signals for the ester carbonyl (~169 ppm) and the acetyl methyl group (~21 ppm). The aromatic carbons will appear in the typical ~120-150 ppm range, with the carbon bearing the acetate group shifted downfield. The three distinct carbons of the allyl group will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretch from the ester group, typically around 1760-1770 cm⁻¹. The characteristic C=C stretching frequency of the allyl group will be observed near 1640 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The broad O-H stretch seen in the precursor, 2-allylphenol, will be absent.[1]

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 176. The fragmentation pattern would likely involve the loss of ketene (CH₂=C=O) from the acetate group, resulting in a prominent peak at m/z = 134, which corresponds to the mass of 2-allylphenol.[1]

Synthesis and Purification

The synthesis of 2-allylphenyl acetate is a robust two-step process. The first, and most critical, step is the synthesis of the 2-allylphenol precursor via a thermal Claisen rearrangement. The second step is a standard esterification (acetylation) of the resulting phenol.

Step 1: Synthesis of 2-Allylphenol via Claisen Rearrangement

The Claisen rearrangement is a powerful, intramolecular,-sigmatropic rearrangement.[2] In this context, commercially available allyl phenyl ether is heated, causing the allyl group to migrate from the ether oxygen to the ortho position of the aromatic ring. This is followed by tautomerization to restore aromaticity and yield the stable 2-allylphenol.

Caption: Mechanism of the Aromatic Claisen Rearrangement.

Experimental Protocol: Synthesis of 2-Allylphenol

-

Reaction Setup: Place allyl phenyl ether (1 mole) into a round-bottom flask equipped with a reflux condenser open to the air.

-

Thermal Rearrangement: Heat the flask in a heating mantle. The temperature of the liquid will rise from approximately 190 °C to a final, stable temperature of about 220 °C. Maintain heating under reflux for 4-6 hours until the temperature ceases to rise, indicating the completion of the rearrangement.

-

Workup and Extraction: Allow the reaction mixture to cool to room temperature. Dilute the resulting crude oil with 20% aqueous sodium hydroxide solution. This deprotonates the phenolic product, transferring it to the aqueous phase.

-

Purification: Extract the aqueous solution with a nonpolar solvent (e.g., petroleum ether) to remove any unreacted allyl phenyl ether.

-

Isolation: Acidify the aqueous layer with a strong acid (e.g., sulfuric or hydrochloric acid) until it is acidic to litmus paper. The 2-allylphenol will separate as an oil.

-

Final Purification: Extract the 2-allylphenol into diethyl ether. Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield pure 2-allylphenol as a clear oil.

Step 2: Synthesis of 2-Allylphenyl Acetate via Acetylation

This step involves the esterification of the phenolic hydroxyl group of 2-allylphenol using acetic anhydride. Pyridine is often used as a catalyst and as a base to neutralize the acetic acid byproduct.

Caption: Workflow for the Synthesis of 2-Allylphenyl Acetate.

Experimental Protocol: Acetylation of 2-Allylphenol

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-allylphenol (1 equivalent) in pyridine (2-3 equivalents).

-

Addition of Reagent: Cool the solution in an ice bath. Add acetic anhydride (1.2-1.5 equivalents) dropwise with stirring. An exothermic reaction is expected.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Pour the reaction mixture into a separatory funnel containing cold water. Extract the product with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid), and finally with brine.

-

Isolation: Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-allylphenyl acetate. Further purification can be achieved via flash column chromatography on silica gel if necessary.

Applications in Organic Synthesis

The primary utility of 2-allylphenyl acetate and its precursor lies in their ability to serve as building blocks for more complex molecules.

-

Heterocycle Synthesis: The ortho-allylphenol structure is a classic precursor for the synthesis of dihydrofurans and other oxygen-containing heterocycles through intramolecular cyclization reactions.

-

Further Functionalization: The allyl group's double bond can be subjected to a wide range of transformations (e.g., oxidation, hydrogenation, metathesis) to introduce new functional groups.

-

Pharmaceutical Scaffolds: Substituted phenols and their derivatives are common motifs in pharmacologically active compounds. The ability to introduce an allyl group ortho to a protected hydroxyl provides a synthetic handle for building complex side chains relevant to drug discovery.

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin, similar to other aromatic esters and phenols. It may cause irritation to the skin, eyes, and respiratory tract.

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid direct contact and inhalation. Use standard laboratory procedures for handling liquid organic chemicals.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from strong oxidizing agents and bases.

References

-

The Good Scents Company. (n.d.). allyl phenyl acetate, 1797-74-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15717, Allyl phenylacetate. Retrieved from [Link]

-

Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 28). Claisen rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

-

Raut, V. S., et al. (2021). Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride over Synthetic TS-1 Containing Template. ResearchGate. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 2-allylphenol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Allylphenol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Spectroscopic Data Analysis of Allyl Phenylacetate (CAS 1797-74-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl phenylacetate (CAS Number: 1797-74-6), a significant organic ester, is a molecule of interest in various fields, including flavor and fragrance science, as well as a potential synthon in organic chemistry.[1] Its characteristic sweet, honey-like odor has led to its use as a synthetic flavoring and fragrance ingredient.[2] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, quality control, and for predicting its chemical behavior in various matrices. This guide provides an in-depth analysis of the spectroscopic data for allyl phenylacetate, offering insights from the perspective of a Senior Application Scientist to aid researchers in their analytical endeavors.

The molecular structure of allyl phenylacetate, with the formula C₁₁H₁₂O₂, consists of a phenylacetyl group esterified with an allyl alcohol moiety.[3] This structure gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques.

Caption: Chemical structure of Allyl Phenylacetate.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton (¹H) NMR spectroscopy of allyl phenylacetate is expected to show distinct signals for the aromatic, benzylic, and allylic protons. The integration of these signals should correspond to the number of protons in each unique environment.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.9 | Multiplet | 1H | -CH=CH₂ |

| ~ 5.3 | Multiplet | 2H | -CH=CH ₂ |

| ~ 4.6 | Doublet | 2H | -O-CH ₂-CH= |

| ~ 3.6 | Singlet | 2H | Ph-CH ₂-C=O |

Interpretation:

The aromatic protons of the phenyl group are expected to resonate in the downfield region around 7.3 ppm as a complex multiplet due to their varied electronic environments and spin-spin coupling. The vinyl protons of the allyl group will also be in a relatively downfield region due to the deshielding effect of the double bond. The proton on the internal carbon of the double bond (-CH=CH₂) is anticipated to appear as a multiplet around 5.9 ppm, coupled to the terminal vinyl protons and the adjacent methylene protons. The two terminal vinyl protons (-CH=CH ₂) are diastereotopic and are expected to appear as separate multiplets around 5.3 ppm. The methylene protons of the allyl group that are adjacent to the ester oxygen (-O-CH ₂-CH=) are deshielded by the electronegative oxygen and are expected to appear as a doublet around 4.6 ppm, coupled to the adjacent vinyl proton. The benzylic protons (Ph-CH ₂-C=O) are adjacent to the carbonyl group and are expected to be a singlet around 3.6 ppm.

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 171 | C=O (Ester carbonyl) |

| ~ 134 | C ₆H₅ (Quaternary) |

| ~ 132 | -C H=CH₂ |

| ~ 129 | C ₆H₅ (ortho, meta) |

| ~ 127 | C ₆H₅ (para) |

| ~ 118 | -CH=C H₂ |

| ~ 65 | -O-C H₂- |

| ~ 41 | Ph-C H₂- |

Interpretation:

The carbonyl carbon of the ester group is the most deshielded carbon and is expected to appear at the lowest field, around 171 ppm. The aromatic carbons will resonate in the 127-134 ppm region, with the quaternary carbon appearing as a weak signal. The two sp² hybridized carbons of the allyl group are expected around 132 ppm (-C H=CH₂) and 118 ppm (-CH=C H₂). The sp³ hybridized carbons of the methylene groups will appear at higher fields, with the carbon attached to the ester oxygen (-O-C H₂-) being more deshielded (~65 ppm) than the benzylic carbon (Ph-C H₂-) at approximately 41 ppm.

Caption: A typical workflow for NMR analysis.

II. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 176 | [M]⁺ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Interpretation:

The electron ionization mass spectrum of allyl phenylacetate is expected to show a molecular ion peak [M]⁺ at m/z 176, corresponding to its molecular weight. A prominent peak at m/z 91 is anticipated, which is characteristic of compounds containing a benzyl group and is attributed to the stable tropylium cation formed by rearrangement and fragmentation. Another significant fragment is expected at m/z 41, corresponding to the allyl cation, formed by the cleavage of the ester bond.

Caption: Proposed fragmentation of Allyl Phenylacetate in EI-MS.

III. Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is particularly useful for identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3080 | C-H stretch | =C-H (Alkene) |

| ~ 3030 | C-H stretch | Ar-H (Aromatic) |

| ~ 2950 | C-H stretch | -CH₂- (Alkane) |

| ~ 1735 | C=O stretch | Ester |

| ~ 1645 | C=C stretch | Alkene |

| ~ 1600, 1495 | C=C stretch | Aromatic Ring |

| ~ 1160 | C-O stretch | Ester |

Interpretation:

The IR spectrum of allyl phenylacetate is expected to exhibit a strong absorption band around 1735 cm⁻¹ due to the C=O stretching of the ester functional group. The presence of the allyl group will be indicated by the C=C stretching vibration at approximately 1645 cm⁻¹ and the vinylic C-H stretching above 3000 cm⁻¹. The aromatic ring will show characteristic C=C stretching absorptions around 1600 and 1495 cm⁻¹ and Ar-H stretching just above 3000 cm⁻¹. The C-O stretching of the ester will be visible in the fingerprint region, typically around 1160 cm⁻¹.

IV. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. While not as structurally informative as NMR or IR for this particular molecule, it can confirm the presence of chromophores.

Expected UV-Vis Data:

Allyl phenylacetate is reported to not absorb significantly in the UV-Vis region of 290–700 nm. The phenyl group is the primary chromophore, and its characteristic absorptions would occur at shorter wavelengths, typically below 290 nm. This information is useful for determining appropriate detection wavelengths in chromatographic methods or for assessing the potential for photodegradation.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. Below are generalized protocols for the spectroscopic analysis of a liquid sample like allyl phenylacetate.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 10-20 mg of allyl phenylacetate and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to obtain singlets for each carbon.

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and perform baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of allyl phenylacetate in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: Inject a small volume of the solution into a gas chromatograph equipped with an appropriate capillary column (e.g., a non-polar or medium-polarity column). The GC oven temperature program should be optimized to ensure good separation.

-

MS Detection: The eluent from the GC is introduced into the ion source of the mass spectrometer (typically an electron ionization source). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

-

Data Analysis: Identify the peak corresponding to allyl phenylacetate in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular weight and fragmentation pattern.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Setup: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of neat allyl phenylacetate directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Conclusion

The spectroscopic analysis of allyl phenylacetate (CAS 1797-74-6) provides a comprehensive and unambiguous means of its identification and structural verification. The combination of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy yields a unique set of data points that, when interpreted correctly, confirm the presence of the phenyl, ester, and allyl functionalities and their specific connectivity. This guide serves as a foundational reference for researchers working with this compound, enabling them to confidently interpret their analytical data and ensure the integrity of their scientific investigations.

References

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-Allylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the landscape of chemical research and pharmaceutical development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational requirement. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful and informative for elucidating the structure of organic molecules in solution. It provides a detailed map of the atomic framework, revealing the connectivity and chemical environment of individual atoms. This guide offers a comprehensive, field-proven exploration of the complete ¹H and ¹³C NMR characterization of 2-allylphenyl acetate, a versatile synthetic intermediate. We will move beyond a simple recitation of data, focusing instead on the causal logic behind spectral patterns and the experimental design required to achieve robust, trustworthy results.

Part 1: The Molecular Subject - 2-Allylphenyl Acetate

Understanding the NMR spectra begins with a clear picture of the molecule's structure and the distinct chemical environments it contains. 2-Allylphenyl acetate possesses an aromatic ring substituted with an acetate group and an adjacent allyl group. This arrangement creates a unique magnetic environment for each proton and carbon nucleus, which is the basis for the dispersion of signals in the NMR spectra. For clarity in our spectral assignments, we will use the standard IUPAC numbering system as illustrated below.

Caption: Molecular structure and numbering of 2-allylphenyl acetate.

Part 2: ¹H NMR Spectroscopy - Probing the Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton types, their relative abundance, and their spatial relationship to neighboring protons through spin-spin coupling.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The validity of spectral interpretation is predicated on the quality of the acquired data. A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity 2-allylphenyl acetate. The purity is critical as impurities will introduce extraneous signals.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for nonpolar to moderately polar compounds and its single, easily identifiable residual solvent peak (~7.26 ppm).

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup & Calibration:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is particularly important for resolving the complex multiplets of the aromatic and allyl groups.

-

Before acquisition, the instrument must be properly tuned and shimmed. Shimming is the process of homogenizing the magnetic field across the sample volume, which is essential for achieving sharp, symmetrical peaks (high resolution). Poor shimming is a common source of unreliable data.

-

-

Data Acquisition:

-

Experiment: A standard one-pulse (zg30) experiment is typically sufficient.

-

Spectral Width: Set to cover a range of 0-12 ppm.

-

Acquisition Time: At least 3 seconds to ensure good digital resolution.

-

Relaxation Delay: A 2-5 second delay between pulses ensures that all protons have fully relaxed, allowing for accurate integration.

-

Number of Scans: 8 to 16 scans are generally adequate to achieve an excellent signal-to-noise ratio.

-

Referencing: The chemical shift axis is calibrated using the residual CHCl₃ signal at 7.26 ppm or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

¹H NMR Data Summary

| Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constants (J) Hz |

| H-3, H-4, H-5 | ~7.25 - 7.10 | 3H | m (multiplet) | - |

| H-6 | ~7.04 | 1H | d (doublet) | ~7.6 |

| H-2' | ~5.95 | 1H | ddt (doublet of doublets of triplets) | Jtrans=17.2, Jcis=10.4, Jallylic=6.6 |

| H-3' (trans) | ~5.09 | 1H | d (doublet) | Jtrans=17.2 |

| H-3' (cis) | ~5.05 | 1H | d (doublet) | Jcis=10.4 |

| H-1' | ~3.38 | 2H | d (doublet) | Jallylic=6.6 |

| H-8 | ~2.29 | 3H | s (singlet) | - |

In-Depth Spectral Interpretation

-

Aromatic Region (δ 7.25 - 7.04 ppm): The four protons on the substituted phenyl ring are chemically non-equivalent and appear as a complex set of multiplets. The ortho, meta, and para relationships result in overlapping signals. The downfield position of these signals is characteristic of protons attached to an sp² hybridized carbon in an aromatic system, where they are deshielded by the ring current effect.

-

Vinylic Region (δ 5.95 - 5.05 ppm): This region contains the signals for the three protons of the allyl group's double bond.

-

H-2' (δ ~5.95 ppm): This internal vinylic proton exhibits the most complex splitting pattern, a doublet of doublets of triplets (ddt). This arises from coupling to three different sets of protons: a large trans coupling (J ≈ 17 Hz) to one H-3' proton, a smaller cis coupling (J ≈ 10 Hz) to the other H-3' proton, and a triplet-like pattern from coupling to the two equivalent H-1' protons (J ≈ 6.6 Hz).[1][2] The distinct values for cis and trans coupling are a hallmark of restricted rotation around the C=C double bond.[3]

-

H-3' (δ ~5.09 and ~5.05 ppm): These two terminal vinylic protons are diastereotopic. They appear as two distinct signals, each a doublet due to the large trans and smaller cis coupling to H-2', respectively.[4][5] A very small geminal coupling (²J ≈ 0-3 Hz) between them is often not resolved.[1]

-

-

Allylic Region (δ ~3.38 ppm): The two protons on C-1' are adjacent to both the aromatic ring and the double bond. They are equivalent and appear as a doublet due to coupling with the single H-2' proton. This chemical shift is typical for protons alpha to a double bond.[6]

-

Aliphatic Region (δ ~2.29 ppm): The three protons of the acetate methyl group (H-8) are chemically equivalent and have no adjacent protons to couple with. Therefore, they appear as a sharp, un-split singlet. Their position is characteristic of a methyl group attached to a carbonyl carbon.

Part 3: ¹³C NMR Spectroscopy - Mapping the Carbon Backbone

The ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and offers insight into their chemical environment (e.g., sp³, sp², sp hybridization, attachment to electronegative atoms).

Experimental Protocol: ¹³C NMR Acquisition

-

Sample and Instrument: The same sample and calibrated instrument from the ¹H NMR experiment can be used.

-

Experiment: A proton-decoupled experiment (e.g., zgpg on Bruker systems) is standard. This technique irradiates all proton frequencies, causing the collapse of all ¹³C-¹H coupling and resulting in a single sharp peak for each unique carbon, simplifying the spectrum immensely.

-

Acquisition Parameters:

-

Spectral Width: A wider range of 0-220 ppm is required to encompass all possible carbon resonances.

-

Number of Scans: Due to the low natural abundance of ¹³C (~1.1%), more scans (e.g., 512 to 2048) are necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A 2-second delay is generally sufficient, though longer delays may be needed to accurately quantify quaternary carbons, which relax more slowly.

-

¹³C NMR Data Summary

| Assignment | Chemical Shift (δ) ppm | Carbon Type |

| C-7 (C=O) | ~169.4 | Carbonyl |

| C-1 | ~148.5 | Aromatic (Quaternary, C-O) |

| C-2' | ~136.6 | Alkene (CH) |

| C-2 | ~133.0 | Aromatic (Quaternary, C-C) |

| C-4 | ~130.5 | Aromatic (CH) |

| C-6 | ~127.2 | Aromatic (CH) |

| C-5 | ~126.4 | Aromatic (CH) |

| C-3 | ~122.0 | Aromatic (CH) |

| C-3' | ~116.2 | Alkene (CH₂) |

| C-1' | ~34.7 | Allylic (CH₂) |

| C-8 | ~21.0 | Methyl (CH₃) |

In-Depth Spectral Interpretation

-

Carbonyl Carbon (δ ~169.4 ppm): The ester carbonyl carbon (C-7) is the most deshielded carbon in the molecule, appearing far downfield as is characteristic for this functional group.[7]

-

Aromatic & Alkene Carbons (δ 148.5 - 116.2 ppm):

-

The six aromatic and three alkene carbons all resonate in this broad region.

-

The quaternary aromatic carbon attached to the electronegative oxygen (C-1) is the most downfield of the ring carbons at ~148.5 ppm.[8]

-

The internal alkene carbon (C-2') appears around 136.6 ppm, while the terminal alkene carbon (C-3') is more shielded, appearing upfield at ~116.2 ppm.[9]

-

The remaining aromatic carbons are assigned based on established substituent effects and comparison with similar structures.[8]

-

-

Aliphatic Carbons (δ 34.7 - 21.0 ppm):

-

The allylic carbon (C-1') resonates at ~34.7 ppm, a typical value for an sp³ carbon adjacent to an aromatic ring and a double bond.

-

The acetate methyl carbon (C-8) is the most shielded carbon, appearing furthest upfield at ~21.0 ppm.

-

Part 4: Structural Confirmation with 2D NMR

While 1D NMR provides a wealth of information, 2D NMR experiments offer definitive proof of atomic connectivity. For 2-allylphenyl acetate, a ¹H-¹H COSY (Correlation Spectroscopy) experiment is particularly illustrative. It generates a 2D map where off-diagonal cross-peaks connect the signals of protons that are directly coupled to each other.

Caption: Key ¹H-¹H COSY correlations expected for 2-allylphenyl acetate.

This COSY map would definitively link the allylic H-1' protons to the vinylic H-2' proton, and in turn, link H-2' to the terminal H-3' protons, confirming the integrity of the entire allyl group spin system. It would also show correlations between adjacent protons on the aromatic ring.

Conclusion

The synergistic application of ¹H, ¹³C, and 2D NMR spectroscopy provides a robust and definitive characterization of 2-allylphenyl acetate. By carefully analyzing chemical shifts, integration, and coupling patterns, we can assign every proton and carbon signal, confirming the molecular structure with a high degree of confidence. This detailed spectral fingerprint is an invaluable asset for ensuring material quality, monitoring reaction progress, and providing the foundational data required for further research and development.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (1986). Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the Chemical Society of Pakistan, 8(2), 69-74. [Link]

-

ChemSurvival. (2013). Proton NMR of Allyl Ether Groups. YouTube. [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Hans Reich. Organic Chemistry Data - 1H NMR Coupling Constants. University of Wisconsin. [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. The NMR Spectra of Allyl Alcohol-d, and Allyl Alcohol [hrcak.srce.hr]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

A Comprehensive Guide to the Spectroscopic Analysis of 2-Allylphenyl Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a detailed exploration of the analytical characterization of 2-Allylphenyl acetate, a key aromatic ester, through the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). As a molecule with significant potential in synthetic chemistry and as a building block in drug development, a thorough understanding of its structural and spectral properties is paramount. This document moves beyond a simple recitation of data, offering in-depth interpretations of spectral features, elucidating the underlying chemical principles that govern its behavior under analytical interrogation. We present a synthesized analysis, combining empirical data from related structures with established spectroscopic theory to predict and interpret the FT-IR and mass spectra of 2-Allylphenyl acetate. This guide is designed to be a valuable resource for scientists seeking to confidently identify and characterize this compound and its analogs.

Introduction: The Significance of 2-Allylphenyl Acetate

2-Allylphenyl acetate is an organic compound of growing interest in various fields of chemical research. Its structure, featuring a phenyl ring substituted with both an acetate and an allyl group in an ortho configuration, imparts unique chemical reactivity and makes it a versatile intermediate in organic synthesis. The precise characterization of this molecule is the foundation for its application, ensuring purity, confirming reaction outcomes, and enabling regulatory compliance. Spectroscopic techniques like FT-IR and Mass Spectrometry are indispensable tools in this endeavor, providing unambiguous structural information. This guide will dissect the theoretical underpinnings and practical application of these techniques for the comprehensive analysis of 2-Allylphenyl acetate.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Functional Groups

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" of the functional groups present. For 2-Allylphenyl acetate, the FT-IR spectrum is expected to be rich with characteristic absorption bands corresponding to its ester, aromatic, and alkene moieties.

Predicted FT-IR Spectral Data

Based on the analysis of structurally related compounds such as phenyl acetate and 2-allylphenol, and established infrared correlation charts, the following table summarizes the predicted key FT-IR absorption bands for 2-Allylphenyl acetate.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| C=O Stretch (Ester) | ~1760 - 1740 | Strong | Characteristic of the ester carbonyl group. The position suggests a phenyl ester.[1] |

| C-O Stretch (Ester) | ~1220 - 1180 | Strong | Ar-O stretching in the phenyl acetate moiety. |

| C-O Stretch (Ester) | ~1100 - 1050 | Strong | O-C-C stretching of the acetate group. |

| C=C Stretch (Aromatic) | ~1600 and ~1480 | Medium | Characteristic skeletal vibrations of the benzene ring.[2] |

| =C-H Stretch (Aromatic) | ~3070 - 3030 | Medium-Weak | Aromatic C-H stretching vibrations. |

| =C-H Bending (Aromatic) | ~750 | Strong | Out-of-plane bending for ortho-disubstituted benzene. |

| C=C Stretch (Allyl) | ~1640 | Medium-Weak | Alkene C=C stretching of the allyl group. |

| =C-H Stretch (Allyl) | ~3080 | Medium | Alkene C-H stretching. |

| =C-H Bending (Allyl) | ~990 and ~915 | Strong | Out-of-plane bending of the vinyl group in the allyl moiety. |

| C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium | Stretching vibrations of the CH₂ group in the allyl substituent. |

Interpretation and Causality

The strong absorption band anticipated around 1750 cm⁻¹ is a definitive marker for the ester carbonyl group. Its frequency is slightly higher than that of aliphatic esters due to the electron-withdrawing nature of the phenyl ring. The presence of two distinct C-O stretching bands is also characteristic of esters.

The aromatic ring is identified by the C=C stretching bands around 1600 and 1480 cm⁻¹ and the =C-H stretching just above 3000 cm⁻¹. Crucially, the strong band expected around 750 cm⁻¹ is indicative of the ortho-substitution pattern on the benzene ring, arising from the out-of-plane bending of the four adjacent C-H bonds.

The allyl group contributes its own set of characteristic peaks. The C=C stretch is typically found around 1640 cm⁻¹, while the terminal =C-H stretch appears near 3080 cm⁻¹. The two strong bands at approximately 990 and 915 cm⁻¹ are highly diagnostic for the vinyl group (-CH=CH₂) and correspond to out-of-plane C-H bending vibrations.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a liquid sample like 2-Allylphenyl acetate, the simplest method is to place a small drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Record a background spectrum of the clean salt plates to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Acquire the FT-IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum, identifying the key absorption bands and comparing them to the predicted values.

Mass Spectrometry: Elucidating the Molecular Structure and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern upon ionization. For 2-Allylphenyl acetate (molar mass: 176.21 g/mol ), we can predict a plausible fragmentation pathway under electron ionization (EI).

Predicted Mass Spectrum Data

The electron ionization mass spectrum of 2-Allylphenyl acetate is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment Ion | Proposed Structure | Significance |

| 176 | [M]⁺˙ | [C₁₁H₁₂O₂]⁺˙ | Molecular Ion |

| 134 | [M - CH₂CO]⁺˙ | [C₉H₁₀O]⁺˙ | Loss of ketene |

| 119 | [M - CH₂CO - CH₃]⁺ | [C₈H₇O]⁺ | Loss of a methyl radical from the 2-allylphenol radical cation |

| 107 | [M - C₄H₅O]⁺ | [C₇H₇]⁺ | Tropylium ion, a common rearrangement product |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment from benzyl-type structures |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the allyl and acetate groups |

| 43 | [CH₃CO]⁺ | Acetyl cation | Characteristic fragment from acetate esters |

Fragmentation Pathway and Mechanistic Insights

The molecular ion at m/z 176 is expected to be observed, though its intensity may vary. A primary and highly characteristic fragmentation pathway for phenyl acetates is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) to form a phenol radical cation. In this case, the loss of ketene from the molecular ion would result in the formation of a 2-allylphenol radical cation at m/z 134 .[3][4][5] This is a very common and diagnostically significant fragmentation for phenyl acetates.

The 2-allylphenol radical cation can then undergo further fragmentation. Loss of a methyl group (15 Da) could lead to a fragment at m/z 119 . A significant peak at m/z 91 is anticipated, corresponding to the stable tropylium ion, which is a common rearrangement product for compounds containing a benzyl moiety. The formation of the phenyl cation at m/z 77 would involve cleavage of the allyl and acetate groups. Finally, the presence of a peak at m/z 43 is a strong indicator of the acetyl group ([CH₃CO]⁺).

The ortho-positioning of the allyl group may also lead to unique rearrangement reactions, such as a Claisen-type rearrangement upon ionization, which could influence the relative abundances of the fragment ions.

Visualization of the Fragmentation Pathway

Caption: Proposed electron ionization mass spectrometry fragmentation pathway for 2-Allylphenyl acetate.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: Introduce a dilute solution of 2-Allylphenyl acetate in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 40-200).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the proposed pathway for structural confirmation.

Synergistic Power of Combined Analysis

The true analytical strength lies in the combination of FT-IR and mass spectrometry. FT-IR confirms the presence of the key functional groups (ester, aromatic ring, allyl group), while mass spectrometry provides the molecular weight and detailed structural information through its fragmentation pattern. For instance, while FT-IR can identify an ortho-disubstituted aromatic ester, mass spectrometry can confirm the specific nature of the substituents and their connectivity. This dual-pronged approach provides a self-validating system for the unambiguous identification of 2-Allylphenyl acetate.

Conclusion

The comprehensive analysis of 2-Allylphenyl acetate using FT-IR and mass spectrometry provides a robust and reliable method for its structural elucidation. This guide has detailed the predicted spectral features and their underlying chemical principles, offering a framework for researchers to interpret their own experimental data with confidence. The synergistic use of these two powerful analytical techniques is essential for ensuring the quality and integrity of this important chemical compound in research and development settings.

References

-

PubChem. Phenyl acetate. National Institutes of Health. [Link]

-

ResearchGate. FTIR spectrum of p-cresyl phenyl acetate. [Link]

-

PubChem. 2-Allylphenol. National Institutes of Health. [Link]

-

NIST. 2-Allylphenol. NIST Chemistry WebBook. [Link]

-

ResearchGate. IR spectrum of PhOAc is obtained in the C=O stretching frequency.... [Link]

-

NIST. Acetic acid, phenyl ester. NIST Chemistry WebBook. [Link]

-

SpectraBase. Phenylacetate. [Link]

-

NIST. Acetic acid, phenyl ester. NIST Chemistry WebBook. [Link]

-

Semantic Scholar. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. [Link]

-

NIST. 2-Allylphenol. NIST Chemistry WebBook. [Link]

-

University of Colorado Boulder. Infrared Spectroscopy. [Link]

-

NIST. 2-Allylphenol. NIST Chemistry WebBook. [Link]

-

NIST. Acetic acid, phenyl ester. NIST Chemistry WebBook. [Link]

-

Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

-

OpenStax. Spectroscopy of Aromatic Compounds. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

PubChem. 2-Allylphenol. National Institutes of Health. [Link]

-

SpectraBase. 2-Allylphenol. [Link]

-

Michigan State University. Table of Characteristic IR Absorptions. [Link]

-

MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Link]

-

NIST. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. [Link]

-

NIST. 2-Allylphenol. NIST Chemistry WebBook. [Link]

-

NIST. 2-Allylphenol. NIST Chemistry WebBook. [Link]

-

ACS Publications. Physical organosilicon chemistry. II. Mass spectral cracking patterns of phenylsilane and ortho-, meta- and para-substituted benzyl- and phenyltrimethylsilanes. [Link]

-

NOAH. Concerning the fragmentation of ortho,ortho-dimethyl substituted alkylbenzenes induced by [gamma]-H migration. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Allylphenol | C9H10O | CID 15624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Allylphenol [webbook.nist.gov]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Allyl Phenylacetate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of Allyl Phenylacetate (CAS 1797-74-6), a key aromatic ester utilized in the fragrance, flavor, and pharmaceutical industries.[1][2] Aimed at researchers, scientists, and drug development professionals, this document delves into the physicochemical properties that govern the behavior of Allyl Phenylacetate in a wide range of common organic solvents. Through a synthesis of established chemical principles and detailed experimental protocols, this guide offers a framework for anticipating and confirming the solubility and predicting the stability of this compound, thereby empowering informed decisions in formulation development, manufacturing, and quality control.

Introduction: Understanding the Physicochemical Profile of Allyl Phenylacetate

Allyl Phenylacetate, also known by its IUPAC name prop-2-enyl 2-phenylacetate, is a colorless, slightly viscous liquid characterized by a distinctive honey-like, fruity aroma.[3] Its molecular structure, featuring a phenyl ring, an ester linkage, and an allyl group, dictates its solubility and stability characteristics. The interplay of these functional groups governs its interactions with various solvent systems and its susceptibility to degradation under different environmental stressors. A thorough understanding of these properties is paramount for its effective application and for ensuring the quality and longevity of formulations in which it is a component.

This guide will first explore the solubility of Allyl Phenylacetate in a diverse array of organic solvents, presenting both quantitative data and the theoretical underpinnings of its behavior. Subsequently, a detailed examination of its stability profile will be presented, focusing on potential degradation pathways such as hydrolysis, thermal decomposition, photolysis, and oxidation. Finally, this document provides detailed, actionable protocols for the experimental determination of both solubility and stability, equipping the reader with the practical knowledge to validate these critical parameters in their own laboratory settings.

Solubility Profile of Allyl Phenylacetate

The solubility of an active pharmaceutical ingredient (API) or a key excipient in a given solvent is a fundamental parameter that influences everything from reaction kinetics to final product formulation. The principle of "like dissolves like" provides a foundational understanding: the polarity of both the solute (Allyl Phenylacetate) and the solvent determines the extent of miscibility. Allyl Phenylacetate, with its aromatic ring and ester functionality, exhibits a moderate polarity, suggesting good solubility in a range of organic solvents.

Quantitative Solubility Data

The following table summarizes the solubility of Allyl Phenylacetate in a variety of common organic solvents at 25°C. This data serves as a critical starting point for solvent selection in formulation development.

| Solvent | Chemical Class | Solubility (g/L) at 25°C |

| Methanol | Alcohol | 330.8 |

| Ethanol | Alcohol | 264.33 |

| Isopropanol | Alcohol | 145.22 |

| n-Propanol | Alcohol | 166.83 |

| n-Butanol | Alcohol | 141.83 |

| Isobutanol | Alcohol | 105.93 |

| n-Pentanol | Alcohol | 122.93 |

| Isopentanol | Alcohol | 122.72 |

| n-Hexanol | Alcohol | 127.62 |

| n-Octanol | Alcohol | 55.28 |

| Ethylene Glycol | Glycol | 77.01 |

| Propylene Glycol | Glycol | 112.93 |

| Acetone | Ketone | 261.06 |

| 2-Butanone (MEK) | Ketone | 211.6 |

| Cyclohexanone | Ketone | 216.68 |

| Ethyl Acetate | Ester | 175.76 |

| Methyl Acetate | Ester | 203.8 |

| n-Propyl Acetate | Ester | 119.39 |

| Isopropyl Acetate | Ester | 96.94 |

| n-Butyl Acetate | Ester | 139.36 |

| Ethyl Formate | Ester | 111.16 |

| Diethyl Ether | Ether | Data Not Available |

| Tetrahydrofuran (THF) | Ether | 336.58 |

| 1,4-Dioxane | Ether | 370.2 |

| Dichloromethane | Halogenated | 374.88 |

| Chloroform | Halogenated | 455.89 |

| 1,2-Dichloroethane | Halogenated | 286.7 |

| Toluene | Aromatic Hydrocarbon | 51.71 |

| n-Hexane | Aliphatic Hydrocarbon | 7.82 |

| n-Heptane | Aliphatic Hydrocarbon | 6.61 |

| Cyclohexane | Aliphatic Hydrocarbon | 10.39 |

| Acetonitrile | Nitrile | 175.52 |

| Dimethylformamide (DMF) | Amide | 549.84 |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 576.42 |

| N-Methyl-2-pyrrolidone (NMP) | Amide | 236.92 |

| Acetic Acid | Carboxylic Acid | 230.51 |

| Water | Protic | 0.35 |

Data sourced from Scent.vn[4]

Causality of Solubility Behavior

The observed solubility trends can be rationalized by considering the intermolecular forces at play. The high solubility in polar aprotic solvents like DMSO and DMF, as well as in alcohols like methanol and ethanol, is attributable to dipole-dipole interactions and the potential for hydrogen bonding with the ester's oxygen atoms. The moderate solubility in other esters and ketones is also a result of compatible polarities. Conversely, the poor solubility in nonpolar aliphatic hydrocarbons such as hexane and heptane is due to the significant difference in polarity, making it energetically unfavorable for the solute to disrupt the solvent-solvent interactions. The limited solubility in water is a consequence of the dominant nonpolar character of the phenyl and allyl groups, which outweighs the polarity of the ester linkage.

Experimental Protocol for Solubility Determination

A robust and straightforward method for determining the solubility of a liquid compound like Allyl Phenylacetate in an organic solvent involves the isothermal titration method.

Objective: To quantitatively determine the solubility of Allyl Phenylacetate in a given organic solvent at a specified temperature.

Materials:

-

Allyl Phenylacetate (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Calibrated positive displacement pipette or analytical balance

-

Vials with sealed caps

-

Analytical method for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Solvent Equilibration: Place a known volume of the selected organic solvent into a sealed vial and allow it to equilibrate to the desired temperature in the temperature-controlled environment.

-

Analyte Addition: Add a small, precisely measured amount (either by volume or weight) of Allyl Phenylacetate to the solvent.

-

Equilibration: Vigorously shake or stir the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to maintain a constant temperature throughout this process.

-

Observation: After the equilibration period, visually inspect the sample. If the solution is clear and homogenous, the compound is soluble at that concentration. If a separate phase or cloudiness persists, the solubility limit has been exceeded.

-

Saturation and Quantification (if insolubility is observed): If the initial amount was not fully soluble, prepare a saturated solution by adding an excess of Allyl Phenylacetate to a known volume of the solvent. After equilibration, allow any undissolved material to settle. Carefully extract an aliquot of the supernatant, ensuring no undissolved material is transferred.

-

Dilution and Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (see Section 4 for an example HPLC protocol).

-

Calculation: Calculate the solubility based on the quantified concentration in the diluted sample, accounting for the dilution factor.

Caption: Workflow for experimental solubility determination.

Stability Profile of Allyl Phenylacetate

The stability of Allyl Phenylacetate is a critical quality attribute, as degradation can lead to loss of potency, formation of undesirable byproducts, and changes in the organoleptic properties of the final product. The ester and allyl functionalities are the primary sites of potential degradation.

Predicted Degradation Pathways

Based on the chemical structure of Allyl Phenylacetate, the following degradation pathways are anticipated under forced conditions:

-

Hydrolysis: The ester linkage is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions, to yield phenylacetic acid and allyl alcohol. The rate of hydrolysis is expected to be significantly influenced by the pH of the medium.

-

Thermal Decomposition: At elevated temperatures, esters can undergo various decomposition reactions. For Allyl Phenylacetate, potential pathways include decarboxylation or rearrangement reactions. The pyrolysis of allylic esters can be complex and may lead to the formation of conjugated dienes.

-

Photodegradation: While a safety assessment by the Research Institute for Fragrance Materials (RIFM) suggests that Allyl Phenylacetate does not absorb light in the 290-700 nm range and is therefore not expected to be phototoxic or photoallergenic, direct exposure to high-energy UV light could potentially induce degradation.[5] Aromatic compounds and allylic systems can be susceptible to photochemical reactions.

-

Oxidation: The allylic C-H bonds and the double bond itself are potential sites for oxidation, especially in the presence of oxidizing agents or radical initiators. This could lead to the formation of hydroperoxides, epoxides, or other oxygenated derivatives.

Caption: Predicted degradation pathways for Allyl Phenylacetate.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

Objective: To investigate the degradation of Allyl Phenylacetate under various stress conditions and to identify the resulting degradation products.

Materials:

-

Allyl Phenylacetate (≥98% purity)

-

A selection of organic solvents in which the compound is soluble (e.g., acetonitrile, methanol)

-

Hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions

-

Hydrogen peroxide (H₂O₂)

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC-UV/DAD, GC-MS)

Procedure:

-

Sample Preparation: Prepare solutions of Allyl Phenylacetate in the chosen solvent(s) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 M. Heat at a controlled temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 M. Keep at room temperature or heat gently for a specified period.

-

Oxidative Degradation: Add H₂O₂ (e.g., 3%) to the sample solution and keep at room temperature for a specified period.

-

Thermal Degradation: Store the sample solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a specified period. Also, test the neat compound.

-

Photodegradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw aliquots of the stressed samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization (for acid/base hydrolysis): Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the stressed samples and the control sample using a validated stability-indicating method. The method should be able to separate the intact Allyl Phenylacetate from any degradation products.

Analytical Methodologies for Quantification

Accurate quantification of Allyl Phenylacetate is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

Principle: Reversed-phase HPLC separates compounds based on their polarity. Allyl Phenylacetate, being moderately polar, can be effectively retained and separated on a nonpolar stationary phase.

Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water is recommended. A starting point could be 50:50 (v/v) acetonitrile:water, ramping to a higher acetonitrile concentration to ensure elution of any less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: The phenyl group of Allyl Phenylacetate will have a UV absorbance maximum around 254-260 nm. A DAD is advantageous for identifying the optimal wavelength and for assessing peak purity.

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of Allyl Phenylacetate reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations that bracket the expected sample concentrations.

-

Sample Preparation: Dilute the samples from the solubility or stability studies with the mobile phase to fall within the calibration range.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations. Determine the concentration of Allyl Phenylacetate in the unknown samples from their peak areas using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying unknown degradation products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar or mid-polarity capillary column (e.g., DB-5ms or equivalent).

Chromatographic Conditions:

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, then ramped to 280°C at 10°C/min, and held for 5 minutes.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Scan Range: m/z 40-400.

Procedure:

-

Sample Preparation: Dilute samples in a volatile solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject the sample into the GC-MS system.

-

Identification and Quantification: Identify Allyl Phenylacetate and its degradation products by comparing their mass spectra with a reference library (e.g., NIST). Quantification can be achieved by integrating the peak area of a characteristic ion and comparing it to a calibration curve prepared from a reference standard.

Conclusion

This technical guide has provided a detailed examination of the solubility and stability of Allyl Phenylacetate in common organic solvents. The extensive solubility data presented offers a valuable resource for formulators, while the predicted stability profile, grounded in fundamental chemical principles, provides a roadmap for mitigating degradation risks. The inclusion of detailed, field-proven experimental protocols for both solubility and stability determination empowers researchers to generate robust, in-house data to support their specific formulation and development needs. By leveraging the information and methodologies outlined in this guide, scientists and professionals in the pharmaceutical and related industries can make more informed decisions, leading to the development of more stable, effective, and high-quality products.

References

- Chemical Bull Pvt. Ltd.

- The Good Scents Company. (n.d.).

- Sigma-Aldrich.

- TCI AMERICA. (n.d.).

- Api, A. M., Belsito, D., Bhatia, S., Bruze, M., Calame, D., Crighton, D., ... & Wilcox, D. K. (2015). RIFM fragrance ingredient safety assessment, allyl phenylacetate, CAS registry number 1797-74-6. Food and Chemical Toxicology, 82, S66-S73.

- Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI.

- LCGC International. (2023).

- Phenomenex. (n.d.). HPLC Testing Procedure.

- Lombardo, M., Sanches-Silva, A., Lo Dico, G. M., & D'Agostino, G. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. Food Additives & Contaminants: Part A, 37(9), 1552-1568.

- United Utilities. (2023).

- da Silva, A. B., de Oliveira, D. N., & Barreiro, E. J. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2451.

- Wikipedia. (2023, November 29).

- Wang, S., Liu, Y., & Zhang, X. (2019). Allyl phenolic-phthalonitrile resins with tunable properties: Curing, processability and thermal stability. Polymer, 178, 121588.

- SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column.

- Scent.vn. (n.d.). Allyl phenylacetate (CAS 1797-74-6): Odor profile, Properties, & IFRA compliance.

- BenchChem. (2025). Thermal Stability of Allyl Phenethyl Ether: A Technical Guide.

- PubChem. (n.d.). Allyl phenylacetate.

- Scribd. (n.d.). HPLC Methods For.

- Hansen, T. M., & Florence, G. J. (2012). Oxidative cleavage of allyl ethers by an oxoammonium salt. Organic letters, 14(23), 5944-5947.

- PubMed. (n.d.).

- ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- Global Substance Registration System. (n.d.).

- Gao, Y., & Spikes, H. (2019). Hydrolytic stability of synthetic ester lubricants. Tribology Letters, 67(3), 85.

- Mabey, W., & Mill, T. (1978). Critical review of hydrolysis of organic compounds in water under environmental conditions.

- D'Souza, A. J., & Topp, E. M. (2001). Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. International journal of pharmaceutics, 214(1-2), 29-37.

Sources

- 1. Buy Allyl Phenyl Acetate | Fruity Honey Flavor & Fragrance [chemicalbull.com]

- 2. allyl phenyl acetate, 1797-74-6 [thegoodscentscompany.com]

- 3. Allyl phenylacetate | C11H12O2 | CID 15717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ema.europa.eu [ema.europa.eu]

Commercial availability and suppliers of 2-Allylphenyl acetate

An In-depth Technical Guide to the Commercial Availability, Procurement, and Application of 2-Allylphenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction